1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one
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Overview
Description
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one is a heterocyclic compound that features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities .
Mechanism of Action
Target of Action
Oxadiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
Oxadiazole derivatives are known to interact with their targets and cause changes that result in their various biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by oxadiazole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the oxadiazole compound .
Cellular Effects
Preliminary studies suggest that oxadiazoles may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one typically involves the cyclization of hydrazides with carbon disulfide and subsequent reactions with various reagents. One common method includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride, followed by the reaction with morpholine under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar in structure but lacks the morpholine moiety, which may affect its biological activity.
1,2,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in their chemical and biological properties.
1,3,4-Thiadiazole derivatives: These compounds have sulfur instead of oxygen in the ring, which can significantly alter their reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the morpholine moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(17-6-8-19-9-7-17)10-21-14-16-15-13(20-14)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDLIGUXWJWGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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